1,6-Diphenylhexane-1,3,4,6-tetrone
Overview
Description
1,6-Diphenylhexane-1,3,4,6-tetrone is an organic compound with the molecular formula C18H14O4 and a molecular weight of 294.31 g/mol It is characterized by the presence of two phenyl groups attached to a hexane backbone with four ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diphenylhexane-1,3,4,6-tetrone can be synthesized through several synthetic routes. One common method involves the condensation of benzil with acetophenone in the presence of a base, followed by oxidation to form the tetrone structure . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,6-Diphenylhexane-1,3,4,6-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of 1,6-diphenylhexane-1,3,4,6-tetraol.
Substitution: Formation of halogenated derivatives of the phenyl groups.
Scientific Research Applications
1,6-Diphenylhexane-1,3,4,6-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,6-Diphenylhexane-1,3,4,6-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenylbutane-1,3-dione: Similar structure but with a shorter carbon chain.
1,6-Diphenylhexane-1,3,4,6-tetraol: Reduced form of the tetrone.
1,6-Diphenylhexane-1,3,4,6-tetraone: Isomeric form with different ketone positions.
Uniqueness
1,6-Diphenylhexane-1,3,4,6-tetrone is unique due to its combination of two phenyl groups and four ketone functionalities, which confer distinct chemical reactivity and potential for diverse applications. Its structural features allow for various chemical modifications, making it a versatile compound in synthetic chemistry and material science .
Properties
IUPAC Name |
1,6-diphenylhexane-1,3,4,6-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)11-17(21)18(22)12-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOCHFDLWWHNBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90311495 | |
Record name | 1,6-diphenylhexane-1,3,4,6-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53454-78-7 | |
Record name | NSC243688 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243688 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,6-diphenylhexane-1,3,4,6-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90311495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-DIPHENYL-HEXANE-1,3,4,6-TETRAONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding the structure of 1,6-Diphenylhexane-1,3,4,6-tetrone?
A1: The research paper primarily focuses on determining the crystal structure of this compound. The study reveals that this compound exists in a double enol form in its crystalline state []. This finding builds upon previous research on similar compounds like 5,1-diphenyl-1,3,5-triketone, which was found to exist in equilibrium between ketone and enol forms, with a preference for the enol form.
Q2: What spectroscopic techniques were used to study this compound and related compounds in previous research?
A2: Previous research utilized Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry to investigate the structure and behavior of this compound and similar tetraketone compounds []. These techniques provided insights into the equilibrium between ketone and enol forms in these molecules.
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